molecular formula C20H23ClN4O5 B2885401 ethyl 4-(2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1421499-94-6

ethyl 4-(2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate

Cat. No. B2885401
CAS RN: 1421499-94-6
M. Wt: 434.88
InChI Key: CMJOHEZYASBLPI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H23ClN4O5 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Antibacterial Activity

Ethyl 4-(2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate, due to its complex structure, participates in diverse chemical transformations, leading to a variety of heterocyclic compounds. In a study exploring the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine, a series of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives were synthesized. Some of these compounds exhibited weak antibacterial activity, indicating their potential in developing new antibacterial agents (Anusevičius et al., 2014).

Antitumor and Antioxidant Activities

The synthesis of cyanoacetamide derivatives from ethyl esters of 4-aryl-2-methyl-4H-pyran-3-carboxylates reveals the chemical versatility of related compounds. These derivatives were utilized in the synthesis of 3-substituted 2-iminocoumarins and acrylamides, with several compounds showing promising antioxidant activities. This demonstrates the potential of such compounds in the development of new antitumor and antioxidant agents (Bialy & Gouda, 2011).

Synthesis of N-substituted Acetamide Derivatives and Antibacterial Screening

The conversion of ethyl piperidin-4-carboxylate into various acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showcased the compound's utility in generating structures with potential antibacterial activity. One compound, in particular, showed notable growth inhibition against several bacterial strains, highlighting its potential as a lead compound for antibacterial drug development (Iqbal et al., 2017).

Efficient Synthesis Under Ultrasound Irradiation

The application of ultrasound irradiation in synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from cyclocondensation reactions further exemplifies the adaptability of related chemical structures in facilitating efficient and regioselective synthesis methods. This approach notably reduces reaction times and can be leveraged in the rapid development of new compounds (Machado et al., 2011).

properties

IUPAC Name

ethyl 4-[[2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O5/c1-2-30-20(29)23-8-6-15(7-9-23)22-17(26)13-24-10-11-25(19(28)18(24)27)16-5-3-4-14(21)12-16/h3-5,10-12,15H,2,6-9,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJOHEZYASBLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate

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